molecular formula C11H8F4O3 B1626879 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione CAS No. 70862-63-4

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Cat. No. B1626879
CAS RN: 70862-63-4
M. Wt: 264.17 g/mol
InChI Key: RQGDMUVAUOVABM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been synthesized using a variety of methods.

Scientific Research Applications

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell growth. 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has also been shown to inhibit the MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to increase the expression of antioxidant enzymes, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has also been shown to increase the expression of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione in lab experiments is its potential as a therapeutic agent for various diseases. 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanisms of action. Additionally, further research is needed to determine the optimal dosage and administration of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione for therapeutic use.

properties

IUPAC Name

4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-18-9-3-2-6(4-7(9)12)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGDMUVAUOVABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513039
Record name 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70862-63-4
Record name 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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